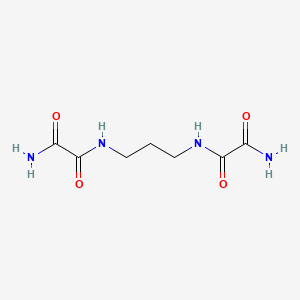
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a tridecene backbone with three methyl groups and an imine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine typically involves the following steps:
Formation of the Tridecene Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. Common methods include the Wittig reaction or the use of Grignard reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone. In this case, N-phenylamine is reacted with the appropriate aldehyde or ketone under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Corresponding oxides or ketones
Reduction: Amines or alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6E)-2,8,12-Trimethyltridec-8-en-6-imine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-phenyltridec-8-en-6-imine: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is unique due to the combination of its tridecene backbone, phenyl group, and imine functionality. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
61286-69-9 |
|---|---|
Molekularformel |
C22H35N |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
2,8,12-trimethyl-N-phenyltridec-8-en-6-imine |
InChI |
InChI=1S/C22H35N/c1-18(2)11-9-13-20(5)17-22(16-10-12-19(3)4)23-21-14-7-6-8-15-21/h6-8,13-15,18-19H,9-12,16-17H2,1-5H3 |
InChI-Schlüssel |
YZQMYEBKUZFHAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(=NC1=CC=CC=C1)CC(=CCCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


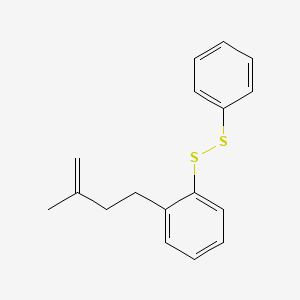

![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)
![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
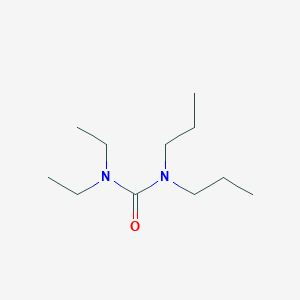

![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
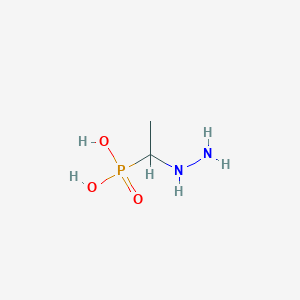
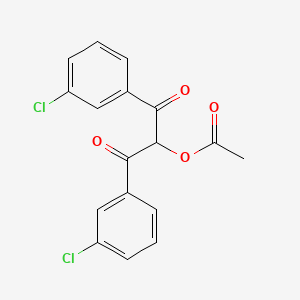
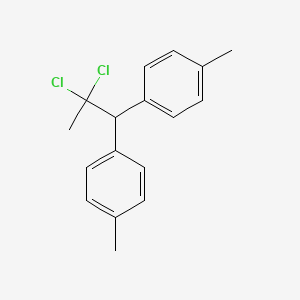
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
